3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h9-10,13H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTRKYPGJUOXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C3N2CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441064-90-0 | |
| Record name | 3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with a suitable imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of tetrahydroimidazo[1,5-a]pyrazine compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems such as serotonin and norepinephrine pathways. For instance, certain derivatives have shown significant efficacy in reducing depressive behaviors in rodent models when administered at specific dosages.
Anticancer Properties
Research has demonstrated that compounds related to 3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine possess anticancer activity against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, the compound has been tested against breast and lung cancer cell lines with promising results.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of microbial cell membranes.
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and derivatization to create new compounds with tailored properties for specific applications in drug discovery.
Fluorinated Derivatives
The synthesis of fluorinated derivatives of this compound is of particular interest due to the enhanced biological activity often associated with fluorination. Such derivatives are being explored for their potential use in medicinal chemistry as they may offer improved pharmacokinetic profiles.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant reduction in depressive behaviors in rodent models using this compound derivatives. |
| Study B | Anticancer activity | Induced apoptosis in breast and lung cancer cell lines; effective at low micromolar concentrations. |
| Study C | Antimicrobial properties | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain G-protein coupled receptors (GPCRs), thereby modulating intracellular signaling pathways. The compound’s structure allows it to fit into the active site of these receptors, blocking their activity and leading to downstream effects .
Comparison with Similar Compounds
Orexin Receptor Antagonists
Dual orexin receptor antagonists (DORAs) such as 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazines (e.g., Suvorexant analogues) achieve sub-nanomolar potency through halogenated substituents at position 1 and extended aryl groups . In contrast, the 3-cyclohexyl substitution in the target compound may favor selectivity for non-orexin targets like BTK or Gaq proteins .
BTK Inhibitors
8-Amino-imidazo[1,5-a]pyrazines (e.g., Compound 1 in ) inhibit BTK via hydrogen bonding with Ser538 and Asp537. The 3-cyclohexyl group in the target compound could occupy hydrophobic pockets adjacent to the ATP-binding site, mimicking the trifluoropyridine moiety in BTK inhibitors .
Structure-Activity Relationship (SAR) Trends
Biological Activity
3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.25 g/mol. Its structure features a fused imidazo-pyrazine ring system which contributes to its biological activity.
Synthesis
Synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as cyclohexylamine and various carbonyl compounds. The synthetic route often utilizes methods like:
- Cyclization : Formation of the imidazo[1,5-a]pyrazine core through cyclization of substituted hydrazines with diketones.
- Optimization : Conditions are optimized for yield and purity using techniques such as microwave-assisted synthesis or solvent-free conditions.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroimidazo[1,5-a]pyrazines exhibit significant antimicrobial properties. A study reported that similar compounds demonstrated activity against various bacterial strains, suggesting potential for development into antibacterial agents .
Antiviral Properties
In the context of antiviral activity, compounds structurally related to this compound have shown efficacy against viral pathogens. For example, molecular docking studies indicated that certain derivatives could inhibit viral replication by interacting with viral proteins .
Neuropharmacological Effects
Compounds in this class have been evaluated for their effects on the central nervous system. Some studies suggest that they may act as modulators of neurotransmitter systems (e.g., GABAergic pathways), potentially offering therapeutic benefits in anxiety and depression .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of tetrahydroimidazo derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| This compound | 8 | 16 |
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study assessing the anxiolytic effects of tetrahydroimidazo derivatives in animal models, it was found that administration of these compounds resulted in significant reductions in anxiety-like behaviors compared to control groups .
Q & A
Q. What are the recommended synthetic routes for preparing 3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, and how can reaction yields be optimized?
Methodological Answer: The compound is synthesized via reductive amination using cyclohexanecarbaldehyde and 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Key steps include:
- Cyclohexanecarbaldehyde reaction: Dissolve 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in ethanol, add cyclohexanecarbaldehyde (2 equiv.), and stir at room temperature for 2 hours.
- Reduction: Add sodium triacetoxyborohydride (6 equiv.) in an ice bath and stir overnight. Purify via partitioning between dichloromethane and water, followed by basification (pH ~14) and extraction .
- Yield Optimization: Maintain anhydrous conditions, use excess reducing agent, and control temperature during the reduction step. Typical yields range from 14% to 45% depending on reaction scale and purity of intermediates .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- NMR Analysis: Use H NMR (DMSO-d6) to confirm cyclohexyl integration (δ 1.76 ppm, broad singlet) and imidazo-pyrazine protons (δ 3.99–4.07 ppm, multiplet) .
- LC/MS: Monitor the molecular ion peak at m/z 124 [M+H] for the core structure and adjust for substituents (e.g., cyclohexyl adds ~82 g/mol) .
- HPLC Purity: Employ C18 columns with acetonitrile/water gradients (0.1% TFA) to achieve ≥95% purity. Adjust retention times based on trifluoroacetate counterion presence .
Q. What are common challenges in purifying 3-cyclohexyl derivatives of imidazo[1,5-a]pyrazine?
Methodological Answer:
- Counterion Removal: Trifluoroacetate (TFA) salts may persist after synthesis. Use ion-exchange chromatography (e.g., Amberlite IRA-67 resin) or repeated co-evaporation with dichloromethane to eliminate TFA .
- Byproduct Formation: Monitor for over-reduction products (e.g., cyclohexane ring saturation) via LC/MS. Optimize reaction time and stoichiometry to minimize side reactions .
Advanced Research Questions
Q. How does the cyclohexyl substituent influence pharmacological activity in orexin receptor antagonism?
Methodological Answer:
- Receptor Binding Assays: Use radioligand displacement assays (e.g., H-orexin-A) to measure affinity. The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration but may reduce water solubility.
- Structural Insights: Molecular docking studies (e.g., AutoDock Vina) suggest the cyclohexyl group occupies a hydrophobic pocket in orexin receptors, stabilizing antagonist binding. Compare with methyl or aryl analogs to validate steric and electronic effects .
Q. How can researchers resolve contradictions in NaVinhibition data across imidazo[1,5-a]pyrazine derivatives?
Methodological Answer:
- Activity Cliff Analysis: Use SAR tables to identify critical heteroatom positions. For example, 6,5-fused bicyclic systems (e.g., compound 2 in ) show NaV1.7 inhibition (IC < 100 nM), while 5,6-fused analogs (e.g., compound 12 ) are inactive.
- Electrophysiological Validation: Perform whole-cell patch-clamp assays on HEK293 cells expressing NaV1.6. Test compounds at varying concentrations (1 nM–10 µM) to confirm isoform selectivity and rule off-target effects .
Q. What computational methods predict metabolic stability of 3-cyclohexyl-imidazo[1,5-a]pyrazine derivatives?
Methodological Answer:
- In Silico Tools: Use SwissADME or ADMET Predictor to estimate CYP450 metabolism. The cyclohexyl group may increase susceptibility to CYP3A4 oxidation.
- Metabolite Identification: Incubate compounds with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Key metabolites often result from hydroxylation of the cyclohexyl ring or imidazo-pyrazine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
